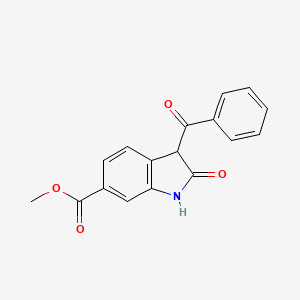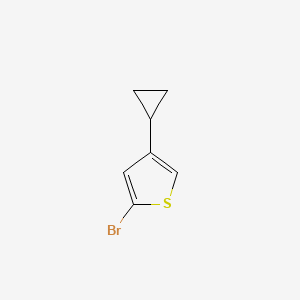
Barium 2,2,2-trifluoroacetate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium 2,2,2-trifluoroacetate xhydrate is a chemical compound with the molecular formula C₄BaF₆O₄This compound is typically found as a white to almost white powder or crystal and is known for its high purity, often exceeding 98% . It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium 2,2,2-trifluoroacetate xhydrate can be synthesized through the reaction of barium carbonate or barium hydroxide with trifluoroacetic acid. The reaction typically involves dissolving barium carbonate or barium hydroxide in water, followed by the addition of trifluoroacetic acid. The resulting solution is then evaporated to obtain the solid this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The compound is then purified through recrystallization and dried under inert gas to prevent moisture absorption .
Analyse Chemischer Reaktionen
Types of Reactions
Barium 2,2,2-trifluoroacetate xhydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form barium fluoride and other by-products.
Substitution Reactions: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of trifluoroacetate groups. The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound include barium fluoride and various substituted barium compounds, depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Barium 2,2,2-trifluoroacetate xhydrate has several scientific research applications:
Biology: It is utilized in biological studies to investigate the effects of barium ions on biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Wirkmechanismus
The mechanism of action of barium 2,2,2-trifluoroacetate xhydrate involves the release of barium ions upon dissolution. These ions can interact with various molecular targets, including enzymes and cellular membranes, affecting their function. The trifluoroacetate groups can also participate in chemical reactions, leading to the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Acetate: Similar in structure but with acetate groups instead of trifluoroacetate.
Barium Chloride: Contains chloride ions instead of trifluoroacetate groups.
Barium Nitrate: Contains nitrate ions and is used in different applications.
Uniqueness
Barium 2,2,2-trifluoroacetate xhydrate is unique due to its trifluoroacetate groups, which impart distinct chemical properties such as higher thermal stability and reactivity compared to other barium compounds .
Eigenschaften
Molekularformel |
C4H2BaF6O5 |
|---|---|
Molekulargewicht |
381.37 g/mol |
IUPAC-Name |
barium(2+);2,2,2-trifluoroacetate;hydrate |
InChI |
InChI=1S/2C2HF3O2.Ba.H2O/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
LBXJTVTUBQITFJ-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)






![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)
![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)

